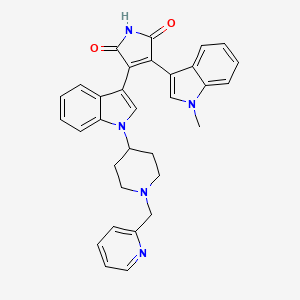

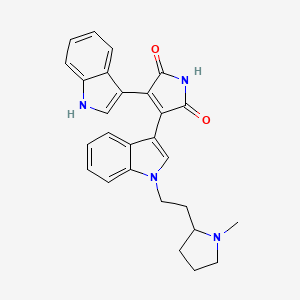

Bisindolylmaléimide II

Vue d'ensemble

Description

Bisindolylmaleimide II is a potent, ATP-competitive protein kinase C inhibitor. It is known for its selectivity for protein kinase C over protein kinase A and phosphorylase kinase. This compound also exhibits potent, noncompetitive antagonism at nicotinic cholinergic receptors . Bisindolylmaleimide II is widely recognized for its biological activities and has been extensively studied for its potential therapeutic applications .

Applications De Recherche Scientifique

Bisindolylmaleimide II has a wide range of scientific research applications. In chemistry, it is used as a potent protein kinase C inhibitor to study its effects on various cellular processes . In biology, it has been used to investigate the role of protein kinase C in cardiomyocyte phenotypes and bone-marrow cells . In medicine, bisindolylmaleimide II has shown potential as a therapeutic agent for cancer treatment due to its ability to inhibit protein kinase C and calmodulin protein . Additionally, it has been studied for its antimicrobial activity and inhibition of calcium signaling .

In Vivo

Bisindolylmaleimide II has been used in a number of in vivo studies to investigate the effects of protein kinase inhibition on various physiological processes. For example, Bisindolylmaleimide II has been used to study the regulation of cell proliferation, apoptosis, and angiogenesis in a variety of cell types. Bisindolylmaleimide II has also been used to study the effects of protein kinase inhibition on tumor growth and metastasis.

In Vitro

Bisindolylmaleimide II has also been used in a number of in vitro studies to investigate the effects of protein kinase inhibition on various cellular processes. For example, Bisindolylmaleimide II has been used to study the regulation of cell proliferation, apoptosis, and angiogenesis in a variety of cell types. Bisindolylmaleimide II has also been used to study the effects of protein kinase inhibition on the expression of genes involved in cell cycle progression and the regulation of cell death.

Mécanisme D'action

Bisindolylmaleimide II exerts its effects by inhibiting protein kinase C through ATP-competitive binding. It displays selectivity for protein kinase C over protein kinase A and phosphorylase kinase . The compound also acts as a noncompetitive antagonist at nicotinic cholinergic receptors, inhibiting catecholamine secretion in nicotine-stimulated cells . The molecular targets and pathways involved in its mechanism of action include protein kinase C and calmodulin protein .

Activité Biologique

Bisindolylmaleimide II has been shown to have a wide range of biological activities, including inhibition of protein kinases, inhibition of cell proliferation and induction of apoptosis. Bisindolylmaleimide II has also been shown to have anti-inflammatory and anti-cancer activities.

Biochemical and Physiological Effects

Bisindolylmaleimide II has been shown to inhibit the activity of a variety of protein kinases, including protein kinase C (PKC) and MAPKs. By inhibiting the activity of these protein kinases, Bisindolylmaleimide II is thought to affect the expression of genes involved in cell cycle progression and the regulation of cell death. Bisindolylmaleimide II has also been shown to have anti-inflammatory and anti-cancer activities.

Avantages Et Limitations Des Expériences En Laboratoire

Bisindolylmaleimide II has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also non-toxic, making it safe to use in laboratory experiments. Furthermore, Bisindolylmaleimide II has been shown to have a wide range of biological activities, making it useful for studying a variety of cellular processes.

However, there are also some limitations to using Bisindolylmaleimide II in laboratory experiments. For example, Bisindolylmaleimide II is relatively unstable and has a short half-life, making it difficult to use in long-term experiments. Additionally, Bisindolylmaleimide II is not very soluble in aqueous solutions, making it difficult to use in aqueous assays.

Orientations Futures

The potential future directions for Bisindolylmaleimide II research include:

1. Investigating the effects of Bisindolylmaleimide II on other protein kinases and signaling pathways.

2. Developing Bisindolylmaleimide II derivatives with improved stability and solubility.

3. Investigating the effects of Bisindolylmaleimide II on other cellular processes, such as cell migration and differentiation.

4. Developing Bisindolylmaleimide II-based therapeutics for the treatment of various diseases, such as cancer and inflammation.

5. Investigating the potential synergistic effects of combining Bisindolylmaleimide II with other small molecules or drugs.

6. Investigating the potential of using Bisindolylmaleimide II as a tool to study the effects of environmental toxins on cellular processes.

7. Investigating the potential of using Bisindolylmaleimide II as a tool for drug discovery.

8. Investigating the potential of using Bisindolylmaleimide II as a tool to study the effects of drugs on cellular processes.

9. Investigating the potential of using Bisindolylmaleimide II as a tool for studying the effects of aging on cellular processes.

10. Investigating the potential of using Bisindolylmaleimide II as a tool for studying the effects of stress on cellular processes.

Safety and Hazards

Méthodes De Préparation

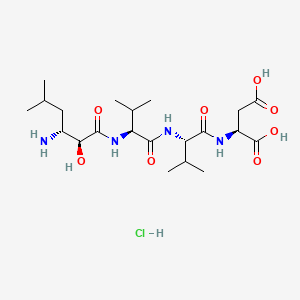

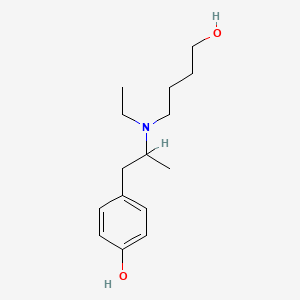

Bisindolylmaleimide II can be synthesized using various methods. One common synthetic route involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . Another method employs an N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate bisindolylmaleimide, which is then converted to its corresponding maleic anhydride . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Analyse Des Réactions Chimiques

Bisindolylmaleimide II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium tert-butoxide, THF, and toluene . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of bisindolylmaleimide with N-benzyl-protected 2,3-dibromomaleimide in THF/toluene yields bisindolylmaleimide and its corresponding maleic anhydride .

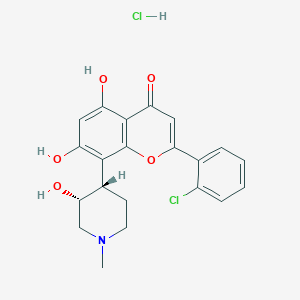

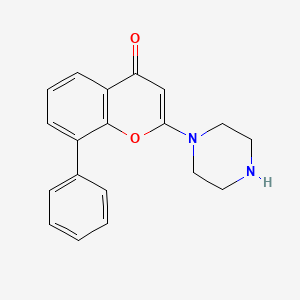

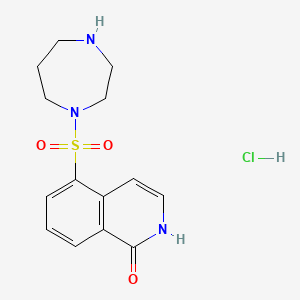

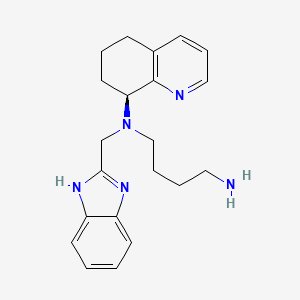

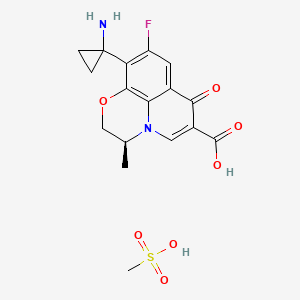

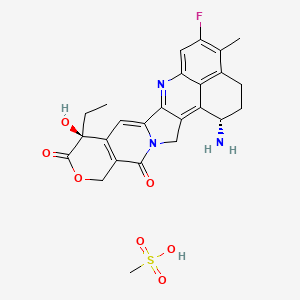

Comparaison Avec Des Composés Similaires

Similar compounds include bisindolylmaleimide I, IV, VII, X, and XI . These compounds share similar biological activities, such as protein kinase C inhibition, but differ in their selectivity and potency. For example, bisindolylmaleimide I is a highly selective protein kinase C inhibitor with high selectivity for various isozymes . Bisindolylmaleimide II is unique in its potent noncompetitive antagonism at nicotinic cholinergic receptors .

Propriétés

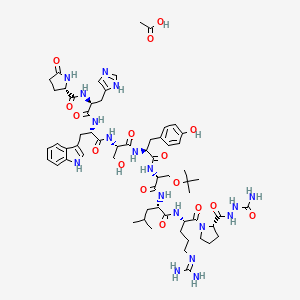

IUPAC Name |

3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFDERUQORUFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314226 | |

| Record name | Bisindolylmaleimide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137592-45-1 | |

| Record name | Bisindolylmaleimide II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.